molecular formula C16H18O3 B169189 (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 155955-96-7

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B169189
CAS No.: 155955-96-7
M. Wt: 258.31 g/mol
InChI Key: OLIJDVVFIGHTLM-RQJABVFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique stereochemistry and the presence of a 4-methylbenzoyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclo[2.2.1]heptane derivatives . Another approach includes the Lewis acid-catalyzed transannular double cyclization, which has been shown to yield bicyclo[2.2.1]heptane derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The presence of the 4-methylbenzoyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJDVVFIGHTLM-RQJABVFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.